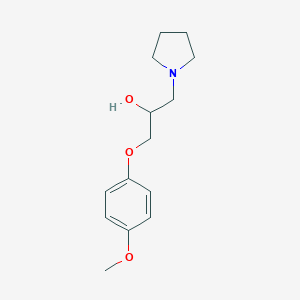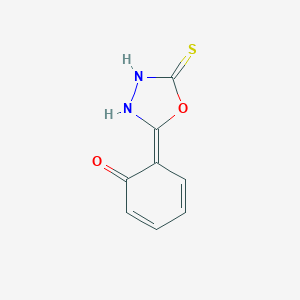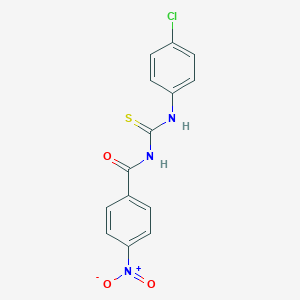![molecular formula C21H14FN3 B256875 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline (BFIQ) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFIQ belongs to the class of indoloquinoxaline compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have a range of biochemical and physiological effects. In cancer cells, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline induces apoptosis by activating the intrinsic pathway, leading to the cleavage of caspases and the activation of pro-apoptotic proteins. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activity of topoisomerases, leading to DNA damage and cell death. In animal models, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its diverse biological activities, which make it a promising compound for further research. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another direction is the investigation of the mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline, which could lead to the identification of new targets for drug development. Additionally, the synthesis and optimization of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline analogs could lead to the discovery of compounds with improved biological activities and solubility.
Synthesemethoden
The synthesis of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is a multi-step process that involves the reaction of 2-nitrobenzyl bromide with 2-aminophenyl ketone, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-fluoro-1,4-benzoquinone to form the final product, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. This method has been optimized to yield high purity 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline with good yields.
Wissenschaftliche Forschungsanwendungen
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline can induce apoptosis in cancer cells by activating the intrinsic pathway. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
Produktname |
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline |
|---|---|
Molekularformel |
C21H14FN3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-benzyl-9-fluoroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H14FN3/c22-15-10-11-19-16(12-15)20-21(24-18-9-5-4-8-17(18)23-20)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI-Schlüssel |
RJXQQMBCVNVOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)



